molecular formula C20H20N8O2 B6436957 5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2549001-41-2

5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6436957
CAS No.: 2549001-41-2
M. Wt: 404.4 g/mol
InChI Key: YVGZWPZRRIREMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a phenyl group at position 3 and a piperidin-4-yl oxy moiety at position 5. This compound is structurally analogous to several pharmacologically active triazolo[4,5-d]pyrimidine derivatives, which are known for their roles as enzyme inhibitors, receptor ligands, and anticancer agents .

Properties

IUPAC Name

7-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c1-29-16-11-21-20(22-12-16)30-15-7-9-27(10-8-15)18-17-19(24-13-23-18)28(26-25-17)14-5-3-2-4-6-14/h2-6,11-13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGZWPZRRIREMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
Target Compound 5-methoxy, piperidin-4-yl oxy, phenyl Undisclosed (potential CNS targets) Enhanced lipophilicity and metabolic stability due to piperidine and methoxy groups.
SC241 Bis-(2-methoxyethyl)-amine at position 7 Undisclosed pharmacological Polar side chain may limit blood-brain barrier penetration compared to piperidine.
VAS2870 Benzoxazol-2-yl, benzyl, sulfide linkage NADPH oxidase inhibitor (Nox4/5) Sulfide group enhances enzyme inhibition potency but may reduce metabolic stability.
EP16175924 Derivatives Variable substituents targeting CB2 Type-2 cannabinoid receptor Phenyl-triazolo-pyrimidine core critical for CB2 affinity; methoxy substitution absent.
A1-A8 Hybrids Propylthio, hydrazinyl substituents Anticancer (docking studies) Propylthio group increases electron density, affecting binding to kinase targets.

Key Observations:

Piperidine vs. Amine Substituents : The piperidin-4-yl oxy group in the target compound likely improves metabolic stability compared to SC241’s bis-(2-methoxyethyl)-amine, which may undergo faster oxidation .

Phenyl Group at Position 3: Shared with EP16175924 derivatives, this group is critical for π-π stacking interactions in receptor binding (e.g., cannabinoid receptors) .

Pharmacological and Functional Comparisons

Enzyme Inhibition

  • VAS2870: Exhibits IC50 values of 1–5 µM against Nox4/5 via covalent binding to cysteine residues. The target compound’s ether linkage (vs. sulfide) may reduce reactivity but improve selectivity .
  • A1-A8 Hybrids : Demonstrated IC50 values of 0.8–12 µM against tyrosine kinases in silico. The target compound’s methoxy group may alter steric hindrance, affecting kinase binding .

Receptor Affinity

  • EP16175924 Derivatives: Show nanomolar affinity (Ki < 50 nM) for CB2 receptors. The absence of a piperidine group in these compounds suggests the target compound’s piperidine moiety may redirect selectivity toward non-cannabinoid targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.